2'-Deoxyadenosine-5'-triphosphate-15N5 (dilithium)
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Overview
Description
2’-Deoxyadenosine-5’-triphosphate-15N5 (dilithium) is a nucleotide analog where the adenine base is labeled with nitrogen-15 isotopes. This compound is primarily used in scientific research, particularly in studies involving DNA synthesis and replication. It serves as a substrate for DNA polymerases, making it essential for various biochemical and molecular biology applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2’-Deoxyadenosine-5’-triphosphate-15N5 (dilithium) involves the incorporation of nitrogen-15 isotopes into the adenine base. This is typically achieved through a series of chemical reactions that introduce the isotopes at specific positions within the adenine molecule. The process requires precise control of reaction conditions, including temperature, pH, and the use of specific catalysts .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using automated systems to ensure consistency and purity. The process includes multiple purification steps to remove any impurities and achieve the desired isotopic labeling. The final product is then formulated as a dilithium salt to enhance its stability and solubility .
Chemical Reactions Analysis
Types of Reactions
2’-Deoxyadenosine-5’-triphosphate-15N5 (dilithium) undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of reactive oxygen species.
Reduction: This reaction involves the gain of electrons or hydrogen, typically reducing the oxidation state of the compound.
Substitution: This reaction involves the replacement of one functional group with another, often facilitated by specific reagents and catalysts.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts such as palladium on carbon. Reaction conditions vary depending on the desired outcome but generally involve controlled temperatures and pH levels .
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the conditions used. For example, oxidation reactions may produce adenine derivatives with additional oxygen atoms, while reduction reactions may yield more reduced forms of the nucleotide .
Scientific Research Applications
2’-Deoxyadenosine-5’-triphosphate-15N5 (dilithium) has a wide range of scientific research applications, including:
Chemistry: Used as a tracer in studies involving nucleotide metabolism and DNA synthesis.
Biology: Essential for experiments involving DNA replication and repair, as well as studies on the mechanisms of DNA polymerases.
Medicine: Utilized in diagnostic assays and therapeutic research, particularly in the development of antiviral and anticancer drugs.
Mechanism of Action
The mechanism of action of 2’-Deoxyadenosine-5’-triphosphate-15N5 (dilithium) involves its incorporation into DNA by DNA polymerases. The nitrogen-15 labeling allows researchers to track the nucleotide’s incorporation and study the dynamics of DNA synthesis. The compound interacts with the active site of DNA polymerases, facilitating the addition of the nucleotide to the growing DNA strand .
Comparison with Similar Compounds
Similar Compounds
2’-Deoxyadenosine-5’-triphosphate: The unlabeled version of the compound, commonly used in DNA synthesis studies.
2’-Deoxyadenosine-5’-triphosphate-13C10,15N5:
Uniqueness
2’-Deoxyadenosine-5’-triphosphate-15N5 (dilithium) is unique due to its specific nitrogen-15 labeling, which provides distinct advantages in isotopic tracing and metabolic studies. This labeling allows for precise tracking of nucleotide incorporation and metabolism, making it a valuable tool in various research applications .
Properties
Molecular Formula |
C10H14Li2N5O12P3 |
---|---|
Molecular Weight |
508.1 g/mol |
IUPAC Name |
dilithium;[[[(2R,3R,5R)-5-(6-(15N)azanylpurin-9-yl)-3-hydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-oxidophosphoryl] hydrogen phosphate |
InChI |
InChI=1S/C10H16N5O12P3.2Li/c11-9-8-10(13-3-12-9)15(4-14-8)7-1-5(16)6(25-7)2-24-29(20,21)27-30(22,23)26-28(17,18)19;;/h3-7,16H,1-2H2,(H,20,21)(H,22,23)(H2,11,12,13)(H2,17,18,19);;/q;2*+1/p-2/t5-,6-,7-;;/m1../s1/i11+1,12+1,13+1,14+1,15+1;; |
InChI Key |
DZFNPQTVLDNJGV-QQEIQXRYSA-L |
Isomeric SMILES |
[Li+].[Li+].C1[C@H]([C@H](O[C@H]1[15N]2C=[15N]C3=C([15N]=C[15N]=C32)[15NH2])COP(=O)(O)OP(=O)([O-])OP(=O)(O)[O-])O |
Canonical SMILES |
[Li+].[Li+].C1C(C(OC1N2C=NC3=C(N=CN=C32)N)COP(=O)(O)OP(=O)([O-])OP(=O)(O)[O-])O |
Origin of Product |
United States |
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